(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide: is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole ring substituted with methoxy and dimethyl groups, and a pivalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methoxy and Dimethyl Groups: The methoxy and dimethyl groups are introduced via electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a suitable catalyst, while methylation can be performed using methyl iodide and a base.
Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the substituted benzo[d]thiazole with an appropriate aldehyde or ketone under basic conditions.
Attachment of the Pivalamide Moiety: The final step involves the reaction of the ylidene intermediate with pivaloyl chloride in the presence of a base to form the pivalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the ylidene linkage, converting it to an alkane or alcohol.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-9-7-8-10(19-6)11-12(9)20-14(17(11)5)16-13(18)15(2,3)4/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEWPPOBMNTAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C(C)(C)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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